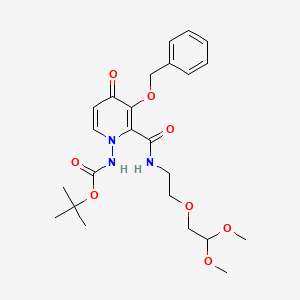
tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate is a useful research compound. Its molecular formula is C24H33N3O8 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate, with CAS number 2136287-61-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H33N3O8
- Molecular Weight : 491.53 g/mol
- Structure : The compound features a pyridine ring and various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of tert-butyl carbamate derivatives has been investigated in several studies, revealing diverse pharmacological effects. Key areas of focus include:
-
Aldose Reductase Inhibition
- Compounds similar to tert-butyl carbamate have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can reduce the accumulation of sorbitol and fructose, potentially alleviating oxidative stress associated with diabetes .
Compound IC50 (nM) tert-butyl carbamate derivative 23 - 42 Standard inhibitor (Deferiprone) 25 -
Antioxidant Properties
Test Compound MDA Inhibition (%) tert-butyl carbamate derivative 90.73 ± 3.97 Trolox (Standard) 74.82 ± 1.82 - Cytotoxicity Against Cancer Cell Lines
Case Study 1: Inhibition of ALR2
In a study assessing the inhibitory effects on ALR2, several derivatives were tested for their selectivity and potency. Results indicated that compounds bearing similar structural motifs as tert-butyl carbamate showed significant inhibition of ALR2 with promising selectivity over ALR1, suggesting potential therapeutic applications in managing diabetic complications.
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on the antioxidant capabilities of related compounds through DPPH radical scavenging assays and lipid peroxidation models. The results demonstrated that the tert-butyl carbamate derivative significantly reduced malondialdehyde (MDA) levels, indicating its effectiveness in mitigating oxidative stress.
Propiedades
Fórmula molecular |
C24H33N3O8 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(2,2-dimethoxyethoxy)ethylcarbamoyl]-4-oxo-3-phenylmethoxypyridin-1-yl]carbamate |
InChI |
InChI=1S/C24H33N3O8/c1-24(2,3)35-23(30)26-27-13-11-18(28)21(34-15-17-9-7-6-8-10-17)20(27)22(29)25-12-14-33-16-19(31-4)32-5/h6-11,13,19H,12,14-16H2,1-5H3,(H,25,29)(H,26,30) |
Clave InChI |
DQCSAWOUAXDTPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)NCCOCC(OC)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















